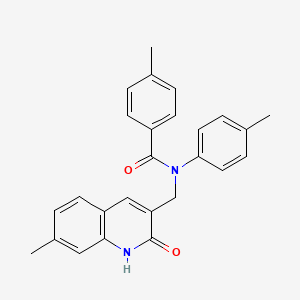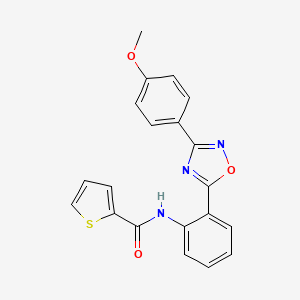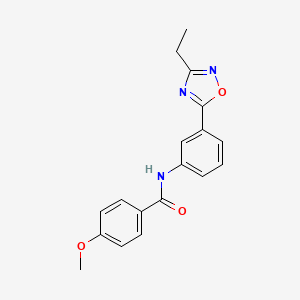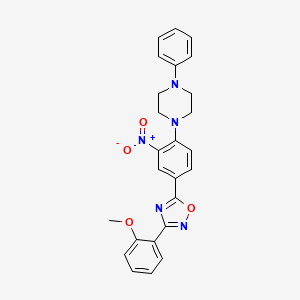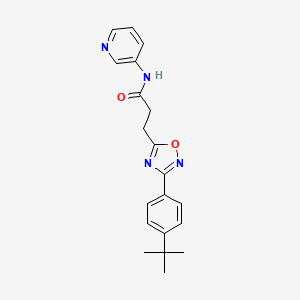
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide
Descripción general
Descripción
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, commonly known as TBOA, is a chemical compound that has gained significant attention in scientific research. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Mecanismo De Acción
TBOA inhibits the activity of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide by binding to the transporter and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can modulate the activity of glutamate receptors and affect synaptic transmission and plasticity.
Biochemical and Physiological Effects:
TBOA has been shown to have a variety of biochemical and physiological effects. In addition to modulating glutamate signaling, TBOA can also affect the activity of other neurotransmitters such as GABA and dopamine. TBOA has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBOA in lab experiments is its selectivity for 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which allows for the specific modulation of glutamate transport. However, TBOA can also have off-target effects on other transporters and receptors, which can complicate data interpretation. Additionally, TBOA is a relatively new compound, and its long-term effects on neuronal function and viability are not well understood.
Direcciones Futuras
There are several future directions for research on TBOA. One area of interest is the development of more selective and potent inhibitors of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)propanamide, which could have therapeutic potential for neurodegenerative diseases. Another direction is the investigation of the long-term effects of TBOA on neuronal function and viability, which could have implications for its use in experimental models. Finally, TBOA could be used in combination with other compounds to investigate the complex interactions between glutamate and other neurotransmitters in the brain.
Métodos De Síntesis
TBOA can be synthesized through a multi-step process, starting with the reaction of 4-tert-butylphenylhydrazine with ethyl chloroacetate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to form the oxadiazole ring, which is subsequently reacted with 3-pyridinecarboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
TBOA has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Studies have shown that TBOA can modulate glutamate signaling in the brain, leading to changes in synaptic plasticity, learning, and memory. TBOA has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-20(2,3)15-8-6-14(7-9-15)19-23-18(26-24-19)11-10-17(25)22-16-5-4-12-21-13-16/h4-9,12-13H,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAODZZBDMCCPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320857 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725274 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
CAS RN |
850244-44-9 | |
| Record name | 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
